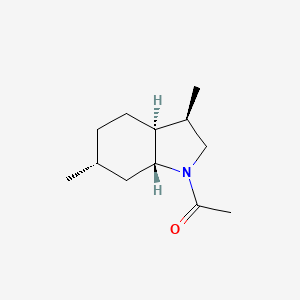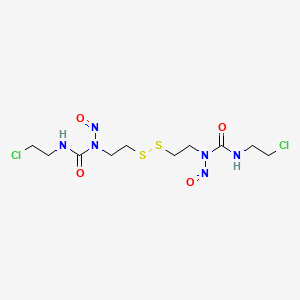
Urea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of urea groups, nitroso groups, and chloroethyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) typically involves the reaction of urea derivatives with chloroethyl and nitroso compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) undergoes several types of chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso groups can yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitroso and chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 1,1’-(dithiodi-p-phenylene)bis[3-(2-chloroethyl)- (8CI)
- Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-)
Uniqueness
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
77456-14-5 |
|---|---|
Fórmula molecular |
C10H18Cl2N6O4S2 |
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-[2-[2-[2-chloroethylcarbamoyl(nitroso)amino]ethyldisulfanyl]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4S2/c11-1-3-13-9(19)17(15-21)5-7-23-24-8-6-18(16-22)10(20)14-4-2-12/h1-8H2,(H,13,19)(H,14,20) |
Clave InChI |
MCJTWBSHHKUHDE-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC(=O)N(CCSSCCN(C(=O)NCCCl)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



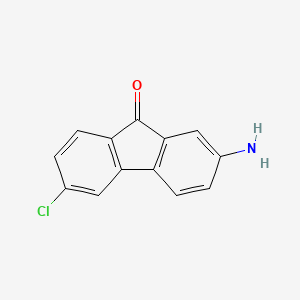


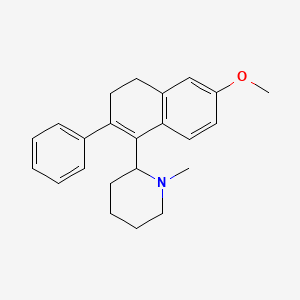



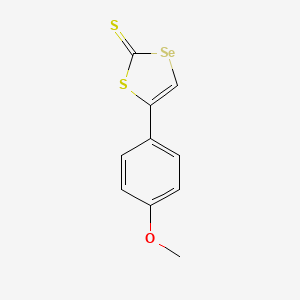



![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
